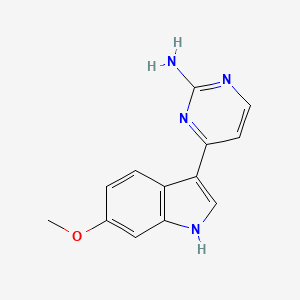![molecular formula C14H18N2O2 B11868728 1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 88786-38-3](/img/structure/B11868728.png)
1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways and has been studied for its effects on various biological targets.
Medicine: Research has explored its potential therapeutic applications, including its role in treating neurodegenerative disorders and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets. It may modulate various signaling pathways and exert its effects through binding to receptors or enzymes involved in these pathways .
Comparison with Similar Compounds
1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and therapeutic potential.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antidepressant properties.
5,6,7,8-Tetrahydroisoquinoline: Investigated for its neuroprotective effects. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
CAS No. |
88786-38-3 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-methyl-5-propoxy-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C14H18N2O2/c1-3-8-17-13-11-7-5-4-6-10(11)12-9(2)16-18-14(12)15-13/h3-8H2,1-2H3 |
InChI Key |
YEOLGFHMDUKKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






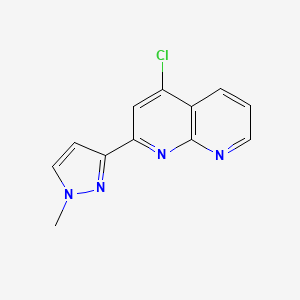
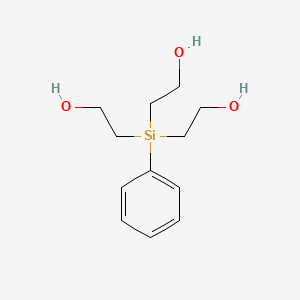

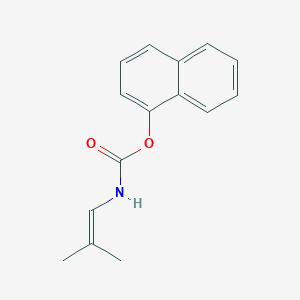
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)

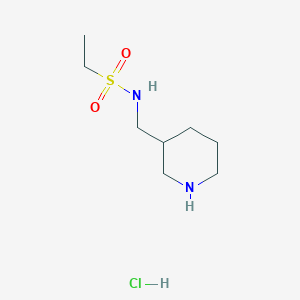
![tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11868701.png)
![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
